molecular formula C14H22ClNO2 B13791879 alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride CAS No. 956-08-1

alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride

Cat. No.: B13791879
CAS No.: 956-08-1
M. Wt: 271.78 g/mol
InChI Key: COXVZBFFPODXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride (CAS 785-34-2) is a benzyl alcohol derivative featuring a pyrrolidinyl ethoxy substituent. The compound consists of a benzyl alcohol core modified with a 2-(pyrrolidin-1-yl)ethoxy group at the alpha position, forming a hydrochloride salt to enhance solubility and stability .

Properties

CAS No.

956-08-1

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

1-phenyl-2-(2-pyrrolidin-1-ium-1-ylethoxy)ethanol;chloride

InChI

InChI=1S/C14H21NO2.ClH/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H

InChI Key

COXVZBFFPODXOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](C1)CCOCC(C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride and analogous benzyl alcohol derivatives are summarized below:

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS) Molecular Formula Key Substituents Pharmacological Activity Physicochemical Notes References
Target Compound (785-34-2) C₁₄H₂₂ClNO₂ Pyrrolidinyl ethoxy Not explicitly stated Hydrochloride salt improves solubility
Phenyramidol Hydrochloride (63401-08-1) C₁₃H₁₅ClN₂O Pyridinylamino Analgesic, anticoagulant Pyridine ring enhances aromatic interactions
Isoproterenol Hydrochloride (51-30-9) C₁₁H₁₇ClNO₃ Isopropylaminomethyl, 3,4-dihydroxy Beta-adrenergic agonist (bronchodilator) Dihydroxy groups critical for receptor binding
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride (1219960-69-6) C₁₄H₂₀ClNO Cyclopropyl, isopropylamino Not explicitly stated Cyclopropyl group increases lipophilicity
alpha-[1-[(2-hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride (63991-20-8) C₁₁H₁₈ClNO₂ Hydroxyethylaminoethyl Not explicitly stated Hydroxyethyl enhances hydrophilicity
(-)-3,4-Dihydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride (66240-90-2) C₁₀H₁₆ClNO₃ Methylamino, 3,4-dihydroxy Adrenergic activity (hypothesized) Catechol structure mimics endogenous catecholamines

Structural Analysis

  • Aromatic vs. Aliphatic Substituents: The target compound’s pyrrolidinyl ethoxy group introduces a tertiary amine and an ether linkage, likely improving membrane permeability compared to purely aromatic derivatives (e.g., Phenyramidol) . In contrast, Isoproterenol’s 3,4-dihydroxybenzyl core is essential for binding adrenergic receptors, a feature absent in the target compound .
  • Salt Forms : All listed compounds are hydrochloride salts, enhancing aqueous solubility. For example, Phenyramidol Hydrochloride’s pyridine ring may further stabilize the salt via π-π interactions .

Pharmacological Implications

  • Receptor Specificity: Isoproterenol’s dihydroxy and isopropyl groups confer selectivity for beta-adrenergic receptors, while the target compound’s pyrrolidinyl ethoxy chain may target different pathways (e.g., sigma receptors or ion channels) .
  • Therapeutic Applications: Phenyramidol’s pyridinylamino group correlates with anticoagulant effects, suggesting that electron-rich aromatic systems modulate clotting factors. The target compound’s aliphatic pyrrolidine may instead influence central nervous system targets .

Physicochemical Properties

  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., Isoproterenol, CAS 66240-90-2) exhibit higher polarity, reducing bioavailability but improving water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.